N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[4-(4-Fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a structurally complex small molecule featuring a 4H-1,2,4-triazole core substituted with three distinct functional groups (Figure 1):
- Position 4: A 4-fluorophenyl group, a common pharmacophore in antimicrobial and anticancer agents due to its electron-withdrawing properties and metabolic stability.
- Position 5: A sulfanyl (-S-) group connected to a methylene bridge and a carbamoyl moiety derived from 4-methoxyphenyl.
- Position 3: A methyl group linked to a furan-2-carboxamide, which contributes π-π stacking interactions and enhances solubility.
The compound’s synthesis likely involves cyclization of hydrazinecarbothioamide precursors, analogous to methods described for related 1,2,4-triazoles , followed by S-alkylation and carboxamide coupling.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O4S/c1-32-18-10-6-16(7-11-18)26-21(30)14-34-23-28-27-20(13-25-22(31)19-3-2-12-33-19)29(23)17-8-4-15(24)5-9-17/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGNVSLVLTWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Attachment of the Methoxyphenyl Group: This step involves the formation of an amide bond between the triazole ring and the methoxyphenyl group.
Formation of the Furan Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothetical Activities
Key Observations :
Heterocyclic Core: The target’s 1,2,4-triazole core is structurally distinct from oxadiazoles (LMM5, LMM11) or thiadiazoles (). Triazoles are known for metal coordination and enzyme inhibition (e.g., fungal CYP51 inhibition by fluconazole ), suggesting similar mechanisms for the target compound. Oxadiazoles (e.g., LMM5) exhibit antifungal activity but may differ in pharmacokinetics due to reduced metabolic stability compared to triazoles .
Substituent Effects :
- The 4-fluorophenyl group in the target and Compound 9 enhances membrane permeability and target binding via hydrophobic/π-π interactions.
- The sulfanyl-carbamoylmethyl group in the target mirrors sulfonamide/sulfamoyl moieties in LMM5 and triazole derivatives , which improve solubility and hydrogen-bonding capacity.
- Furan-2-carboxamide in the target and G521-0457 may enhance blood-brain barrier penetration compared to thiophene analogs (e.g., Compound 9 ).
Biological Activity
N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
The synthesis of the compound typically involves multiple reaction steps, including the formation of triazole and furan rings. Key reagents include various nucleophiles and electrophiles for substitution reactions. The molecular structure is characterized by the presence of a fluorophenyl group, a methoxyphenyl moiety, and a furan-2-carboxamide structure.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN7O2S2 |
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | N-{[4-(4-fluorophenyl)-5-[2-[(4-methoxyphenyl)carbamoyl]methyl]sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific activities and mechanisms.
Antimicrobial Activity
Studies have shown that derivatives of triazoles can exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt their function. For instance, docking studies have demonstrated that the fluorine substituent enhances binding affinity to target sites in microbial organisms, potentially increasing its efficacy against bacterial strains .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicated that it could inhibit cell proliferation in breast cancer (MCF-7) cells with an IC50 value suggesting moderate potency . The mechanism of action may involve the induction of apoptosis through modulation of signaling pathways related to cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Receptor Interaction : It may bind to specific receptors or proteins that regulate cell growth and apoptosis.
- Oxidative Stress Modulation : By influencing oxidative stress pathways, it can induce cellular damage in cancer cells while sparing normal cells.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various triazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In another study focused on anticancer activity, the compound was tested against several cancer cell lines. Results indicated that it reduced viability significantly in MCF-7 cells after 48 hours of exposure, with observed morphological changes consistent with apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
